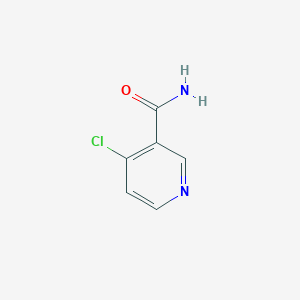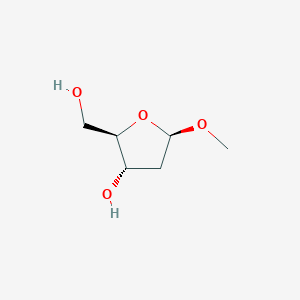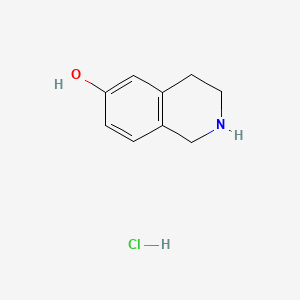
4-クロロニコチンアミド
概要
説明
4-Chloronicotinamide is a chemical compound with the molecular formula C6H5ClN2O. It is a derivative of nicotinamide, where a chlorine atom is substituted at the fourth position of the pyridine ring.
科学的研究の応用
4-Chloronicotinamide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
作用機序
Target of Action
4-Chloronicotinamide is a derivative of Nicotinamide . Nicotinamide is known to interact with several targets, including ADP-ribosyl cyclase 2 and Exotoxin A . These targets play crucial roles in various cellular processes, including energy metabolism and DNA repair .
Mode of Action
Given its structural similarity to nicotinamide, it may share similar interactions with its targets . For instance, Nicotinamide is known to function as a component of the coenzyme NAD , which is essential for various biochemical reactions in the body.
Biochemical Pathways
4-Chloronicotinamide, being a derivative of Nicotinamide, might be involved in similar biochemical pathways. Nicotinamide is a precursor to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH . These components play a vital role in cellular energy metabolism .
Pharmacokinetics
Pharmacokinetic-pharmacodynamic (pk-pd) modeling can be used to understand the absorption, distribution, metabolism, and excretion (adme) properties of complex molecules like 4-chloronicotinamide .
Result of Action
For instance, Nicotinamide is known to have various biological effects, including involvement in cellular energy metabolism and DNA repair .
Action Environment
It is known that the compound is solid at room temperature and has a storage temperature of 4°c . This suggests that temperature could be an important environmental factor influencing its stability.
生化学分析
Biochemical Properties
The biochemical properties of 4-Chloronicotinamide are not fully understood due to limited research. It is known that nicotinamide, the parent compound of 4-Chloronicotinamide, plays a crucial role in various biochemical reactions. It is a component of nicotinamide adenine dinucleotide (NAD), a coenzyme involved in redox reactions, and has been studied for its antibacterial, antimicrobial, antifungal, anti-HIV, and anti-pesticide properties
Cellular Effects
The cellular effects of 4-Chloronicotinamide are not well-studied. Nicotinamide, its parent compound, has been shown to have various effects on cells. For instance, it has been found to have an impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that nicotinamide, the parent compound, exerts its effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Nicotinamide, the parent compound, is known to be involved in various metabolic pathways, including those related to the synthesis and degradation of NAD .
準備方法
Synthetic Routes and Reaction Conditions: 4-Chloronicotinamide can be synthesized from 4-chloronicotinic acid. The typical synthetic route involves the conversion of 4-chloronicotinic acid to its corresponding acid chloride using thionyl chloride (SOCl2). The acid chloride is then reacted with ammonia to yield 4-chloronicotinamide .
Industrial Production Methods: In industrial settings, the production of 4-chloronicotinamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 4-Chloronicotinamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-chloronicotinic acid.
Reduction: Reduction reactions can convert it to 4-chloronicotinamide derivatives with different functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products:
Oxidation: 4-Chloronicotinic acid.
Reduction: Various reduced derivatives of 4-chloronicotinamide.
Substitution: A wide range of substituted nicotinamide derivatives.
類似化合物との比較
- 2-Chloronicotinamide
- 3-Chloronicotinamide
- 4-Bromonicotinamide
- 4-Fluoronicotinamide
Comparison: 4-Chloronicotinamide is unique due to the position of the chlorine atom on the pyridine ring, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
特性
IUPAC Name |
4-chloropyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O/c7-5-1-2-9-3-4(5)6(8)10/h1-3H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYMDZGWIIUMJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40326352 | |
| Record name | 4-Chloronicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40326352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7418-70-4 | |
| Record name | 7418-70-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527178 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloronicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40326352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(1R,2S,4S,7S,8R,9S,12S,13S,16S,18S)-16-Hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-one](/img/structure/B1582851.png)






![Bicyclo[3.2.1]octan-2-one](/img/structure/B1582867.png)

